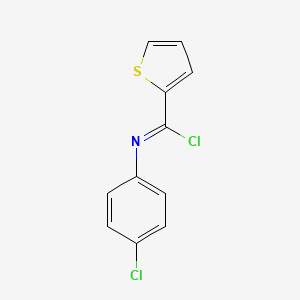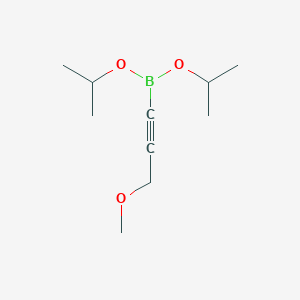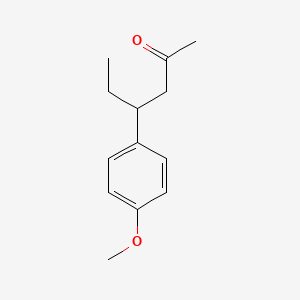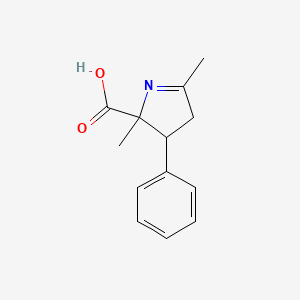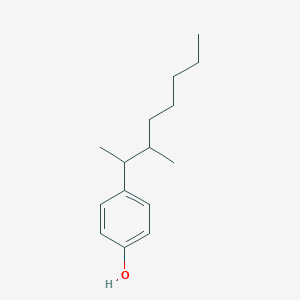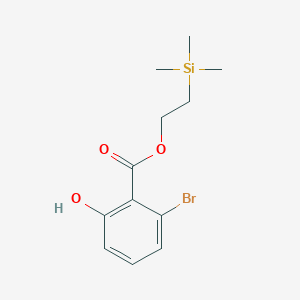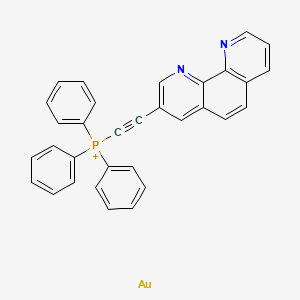![molecular formula C7H13BrSiZn B12540872 Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- CAS No. 142021-34-9](/img/structure/B12540872.png)
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- is an organozinc compound that features a zinc atom bonded to a bromo[4-(trimethylsilyl)-3-butynyl] group
Vorbereitungsmethoden
The synthesis of zinc, bromo[4-(trimethylsilyl)-3-butynyl]- typically involves the reaction of a bromoalkyne with a zinc reagent. One common method is the reaction of 4-(trimethylsilyl)-3-butynyl bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like hydrogen peroxide for oxidations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which zinc, bromo[4-(trimethylsilyl)-3-butynyl]- exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. Molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to zinc, bromo[4-(trimethylsilyl)-3-butynyl]- include other organozinc reagents and bromoalkynes. For example:
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-: Another organozinc compound with similar reactivity but different structural features.
1-Bromo-4-(trimethylsilyl)benzene: A related compound used in similar types of reactions but with a benzene ring instead of an alkyne.
The uniqueness of zinc, bromo[4-(trimethylsilyl)-3-butynyl]- lies in its specific structure, which allows for unique reactivity and applications in organic synthesis.
Eigenschaften
CAS-Nummer |
142021-34-9 |
|---|---|
Molekularformel |
C7H13BrSiZn |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
bromozinc(1+);but-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13Si.BrH.Zn/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HCOMHLDNCUQMBU-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C#CC[CH2-].[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


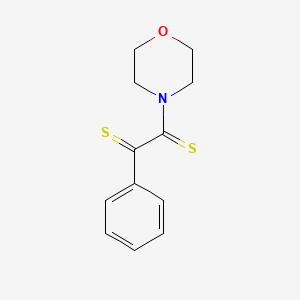
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)
methanone](/img/structure/B12540824.png)
